pentyl(phenyl)phosphinic acid
Overview
Description
Pentyl(phenyl)phosphinic acid, also known as PPA, is a phosphinic acid derivative that has been studied for its potential use in various scientific research applications. This compound has shown promise in a range of fields, including biochemistry, pharmacology, and materials science. In
Scientific Research Applications
Pentyl(phenyl)phosphinic acid has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research involves the use of this compound as a ligand in metal-catalyzed reactions. This compound has been shown to be an effective ligand for a range of metals, including copper, nickel, and palladium.
In addition to its use as a ligand, this compound has also been studied for its potential use in the development of new materials. This compound-based materials have been shown to have a range of interesting properties, including high thermal stability and good mechanical properties.
Mechanism of Action
The mechanism of action of pentyl(phenyl)phosphinic acid is not fully understood. However, it is believed that this compound acts as a chelating agent, forming stable complexes with metal ions. This allows this compound to be used as a ligand in a range of metal-catalyzed reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and has low acute toxicity. This compound has also been shown to be stable under a range of conditions, making it a useful compound for a range of scientific research applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of pentyl(phenyl)phosphinic acid is its versatility. This compound can be used as a ligand in a range of metal-catalyzed reactions, making it a useful compound for a range of scientific research applications. This compound is also relatively non-toxic and has low acute toxicity, making it a safe compound to use in lab experiments.
One of the main limitations of this compound is its cost. This compound is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Additionally, this compound can be difficult to synthesize, which can limit its availability for certain applications.
Future Directions
There are a number of potential future directions for research on pentyl(phenyl)phosphinic acid. One area of research that has shown promise is the development of new this compound-based materials. This compound-based materials have a range of interesting properties, including high thermal stability and good mechanical properties.
Another potential area of research is the use of this compound as a ligand in new metal-catalyzed reactions. This compound has been shown to be an effective ligand for a range of metals, and there is potential for the development of new reactions using this compound as a ligand.
Overall, this compound is a versatile and promising compound that has potential applications in a range of scientific research fields. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential uses in new applications.
properties
IUPAC Name |
pentyl(phenyl)phosphinic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O2P/c1-2-3-7-10-14(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCWLINCFDWNSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCP(=O)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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